N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a methanesulfonamide core with a piperazine moiety, hydroxypropyl chain, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide, a multi-step reaction process is typically required:
Step 1: Formation of tert-butoxy-2-hydroxypropyl chain
Reaction of tert-butyl alcohol with epichlorohydrin under basic conditions to form tert-butoxy-2-hydroxypropyl chloride.
Step 2: Piperazine modification
Reacting tert-butoxy-2-hydroxypropyl chloride with piperazine, introducing the piperazine moiety.
Step 3: Ethylation
Reaction with bromoethylamine to add the ethyl chain linked to piperazine.
Step 4: Phenylmethanesulfonamide addition
Finally, combining the synthesized intermediate with phenylmethanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, optimization is necessary:
Use of continuous flow reactors to maintain reaction conditions.
Catalysis optimization for higher yield.
Solvent recycling methods to reduce waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions including:
Oxidation: : The hydroxypropyl chain can be oxidized under acidic or basic conditions.
Reduction: : The piperazine ring can be reduced, altering its conformation.
Substitution: : The tert-butoxy group can be substituted with other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO₃) or PCC (Pyridinium chlorochromate).
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for substituting the tert-butoxy group.
Major Products
Oxidation produces tert-butyl ketone derivatives.
Reduction yields dihydroxy derivatives of the piperazine ring.
Substitution creates various tert-butyl-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in synthesizing more complex organic molecules.
A reagent in the study of reaction mechanisms and kinetics.
Biology
Investigated for its potential as a biochemical probe.
Possible applications in drug discovery for binding studies.
Medicine
Research on its potential as a therapeutic agent.
Its structure makes it a candidate for developing novel pharmaceuticals.
Industry
Utilized in the synthesis of specialty chemicals.
Studied for its application in manufacturing advanced materials.
Mechanism of Action
The compound's mechanism involves interaction with molecular targets through its functional groups:
The hydroxypropyl chain can form hydrogen bonds with biological molecules.
The piperazine ring interacts with neurotransmitter receptors.
The sulfonamide group binds to enzymes, inhibiting their activity.
Molecular Targets and Pathways
Neuroreceptors: Possible effects on the central nervous system.
Comparison with Similar Compounds
Compared to similar compounds:
N-ethyl-N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: : Lacks the piperazine ring, altering its biochemical properties.
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide: : Lacks the tert-butoxy group, affecting its stability.
List of Similar Compounds
N-ethyl-N-(2-hydroxyethyl)-1-phenylmethanesulfonamide
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide
In essence, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound of significant interest due to its unique structure and versatile applications across multiple scientific disciplines.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O4S/c1-20(2,3)27-16-19(24)15-23-13-11-22(12-14-23)10-9-21-28(25,26)17-18-7-5-4-6-8-18/h4-8,19,21,24H,9-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXUEYKYXCHDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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